![molecular formula C10H13F3N2O B13349421 3-{[(2-Aminophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol](/img/structure/B13349421.png)
3-{[(2-Aminophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((2-Aminobenzyl)amino)-1,1,1-trifluoropropan-2-ol is a compound that features a trifluoromethyl group, an amino group, and a benzylamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Aminobenzyl)amino)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 2-aminobenzylamine with a trifluoromethyl ketone under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions often include a solvent like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-((2-Aminobenzyl)amino)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro or imine derivatives.
Reduction: Simpler amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-((2-Aminobenzyl)amino)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with unique properties due to the presence of the trifluoromethyl group.
作用机制
The mechanism of action of 3-((2-Aminobenzyl)amino)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and stability. The amino groups can form hydrogen bonds with target proteins, facilitating strong interactions and modulating biological activity.
相似化合物的比较
Similar Compounds
2-Aminobenzylamine: Lacks the trifluoromethyl group, making it less lipophilic and potentially less stable.
1,1,1-Trifluoropropan-2-ol: Lacks the amino and benzylamine groups, reducing its potential for biological interactions.
Benzylamine: Lacks both the trifluoromethyl and additional amino groups, limiting its versatility in chemical reactions.
Uniqueness
3-((2-Aminobenzyl)amino)-1,1,1-trifluoropropan-2-ol is unique due to the combination of its trifluoromethyl group and amino functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C10H13F3N2O |
|---|---|
分子量 |
234.22 g/mol |
IUPAC 名称 |
3-[(2-aminophenyl)methylamino]-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C10H13F3N2O/c11-10(12,13)9(16)6-15-5-7-3-1-2-4-8(7)14/h1-4,9,15-16H,5-6,14H2 |
InChI 键 |
NFJRSKZEKRFXOP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CNCC(C(F)(F)F)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



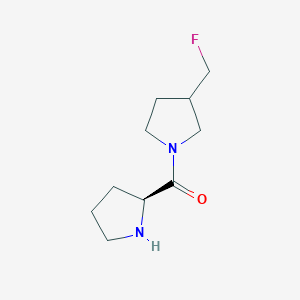

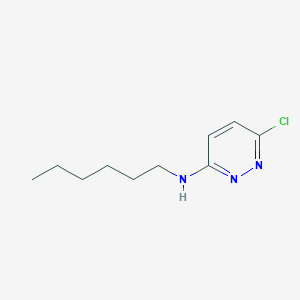

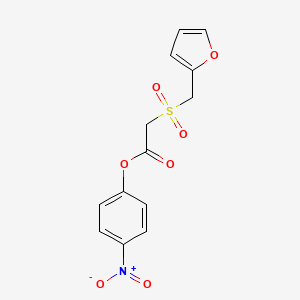
![(2-Methyloxazolo[5,4-b]pyridin-6-yl)boronic acid](/img/structure/B13349384.png)
![1-Methyl-1H-pyrazolo[3,4-c]pyridazine-3-carboxylic acid](/img/structure/B13349389.png)
![4,9-Bis(bis(2-chloroethyl)amino)-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B13349392.png)
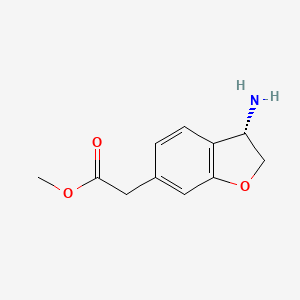
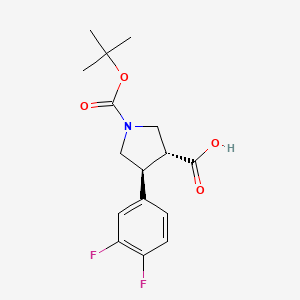
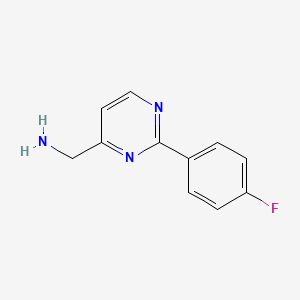
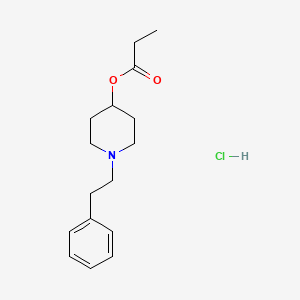
![6-((6-Methylpyridin-2-yl)ethynyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13349445.png)
